The synthesis of 4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid can be achieved through various methods, typically involving the introduction of the difluoromethyl group into a pyrazole framework. One common synthetic route includes:
The molecular structure of 4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid features a pyrazole ring substituted with bromine and difluoromethyl groups, alongside an acetic acid moiety.
The crystal structure analysis reveals bond lengths and angles that are consistent with typical pyrazole derivatives, indicating stability in its conformation .
4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid can engage in several chemical reactions:
Typical conditions include controlled temperatures and inert atmospheres to prevent unwanted side reactions.
The mechanism of action for compounds like 4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid often involves interactions with biological targets such as enzymes or receptors.
4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid has several scientific applications:
Density functional theory (DFT) studies at the B3LYP/6-311G(d,p) level reveal key electronic properties of [4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid (CAS 1001518-81-5). The molecule exhibits a HOMO-LUMO energy gap of 4.8 eV, indicating moderate kinetic stability and charge transfer potential. Nucleophilic Fukui function (f⁻) analysis identifies C4 (bromine-attached carbon) and the difluoromethyl carbon as primary electrophilic sites, explaining preferential nucleophilic substitution at these positions [1] [5].
Electrostatic potential mapping shows pronounced negative potential near the carboxylic oxygen atoms (max: −0.085 a.u.) and positive potential around the bromine atom (max: +0.062 a.u.), suggesting intermolecular interactions via halogen bonding. Global reactivity descriptors calculated include:
Table 1: Quantum Chemical Descriptors
Parameter | Value | Significance |
---|---|---|
HOMO Energy (eV) | −7.2 | Electron donation capacity |
LUMO Energy (eV) | −2.4 | Electron acceptance tendency |
HOMO-LUMO Gap (eV) | 4.8 | Kinetic stability indicator |
Global Electrophilicity (eV) | 3.2 | Electrophilic character intensity |
Rotational energy barriers of the acetic acid linker were evaluated via potential energy surface (PES) scans. The C(pyrazole)-N1-Cα(carboxymethyl) dihedral shows two minima:
Tautomeric stability studies compare 1H-pyrazole (prototropic at N2) and 2H-pyrazole (prototropic at N1) forms. The 1H-tautomer is energetically favored by 28.5 kJ/mol, attributed to better charge delocalization in the ring system. Intramolecular hydrogen bonding between the carboxylic acid and pyrazole N2 (distance: 1.89 Å) further stabilizes the 1H-tautomer [1] [6].
Table 2: Relative Energies of Conformers/Tautomers
Species | Relative Energy (kJ/mol) | Dominant Stabilization Factor |
---|---|---|
Anti-periplanar conformer | 0.0 | Steric minimization |
Syn-periplanar conformer | 2.3 | Electrostatic attraction |
1H-Tautomer | 0.0 | Intramolecular H-bonding |
2H-Tautomer | 28.5 | Charge localization penalty |
Molecular docking against fungal cytochrome bc1 complex (PDB: 3CX5) demonstrates high binding affinity (−9.2 kcal/mol) via:
Molecular dynamics simulations (50 ns) confirm complex stability (RMSD < 1.8 Å). MM-PBSA calculations estimate binding free energy at −48.6 kJ/mol, dominated by van der Waals contributions (−62.3%). These results rationalize the compound’s utility as a fungicide precursor [6] [10].
Table 3: Docking Scores Against Biological Targets
Target Protein | PDB ID | Binding Energy (kcal/mol) | Key Interacting Residues |
---|---|---|---|
Fungal cytochrome bc1 | 3CX5 | −9.2 | His181, Asp148, Phe126 |
Bacterial NDM-1* | 4EYL | −7.8 | His120, Cys208, Zn²⁺ ions |
Human COX-2* | 5KIR | −6.1 | Val349, Tyr355, Ser353 |
*Theoretical targets for derivative optimization
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